![molecular formula C23H19BrClN3OS2 B2863173 3-{[(4-bromobenzyl)sulfinyl]methyl}-5-[(4-chlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole CAS No. 344274-99-3](/img/structure/B2863173.png)

3-{[(4-bromobenzyl)sulfinyl]methyl}-5-[(4-chlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

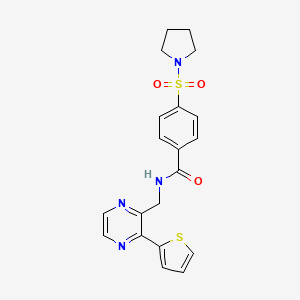

This compound is a complex organic molecule with the molecular formula C19H19BrClN3OS2 . It’s a derivative of 1,2,4-triazole, a class of heterocyclic compounds that contain a five-membered ring with three nitrogen atoms .

Molecular Structure Analysis

The 3D structure of this compound has been confirmed by single-crystal X-ray diffraction . The molecule’s conformation in the crystal structure is significantly influenced by crystal packing forces .Physical and Chemical Properties Analysis

This compound has a boiling point of 699.8±65.0 C at 760 mmHg and a refractive index of 1.688 . More detailed physical and chemical properties would require experimental determination or computational prediction.Aplicaciones Científicas De Investigación

Alkylation and Derivative Synthesis

Research by Kaldrikyan et al. (2016) discusses the reactions of 1,2,4-triazole-3-thiols, which are structurally similar to the compound , leading to new 3-sulfanyl-1,2,4-triazoles. This demonstrates the compound's potential in synthesizing novel derivatives through alkylation processes (Kaldrikyan et al., 2016).

Bromine to Lithium Exchange Reactions

Iddon and Nicholas (1996) explored bromine → lithium exchange reactions of certain 1,2,3-triazoles, which are related to the target compound. This indicates its relevance in organic synthesis, particularly in manipulating triazole structures (Iddon & Nicholas, 1996).

Antiproliferative and Antilipolytic Activities

Shkoor et al. (2021) synthesized derivatives of 1,2,4-triazole and evaluated their antiproliferative and antilipolytic activities. This research highlights the potential of triazole derivatives in biomedical applications, particularly in cancer and obesity research (Shkoor et al., 2021).

Novel Synthesis Methods

The work of Pokhodylo and Obushak (2019) involved synthesizing novel triazole derivatives, demonstrating the compound's versatility in chemical synthesis and the creation of new chemical entities (Pokhodylo & Obushak, 2019).

Antibacterial and Antifungal Activities

Wang et al. (2010) synthesized novel 1,2,3-triazole compounds and evaluated their antibacterial and antifungal activities. This indicates the potential use of such compounds in developing new antimicrobial agents (Wang et al., 2010).

Antitumor Activity

Hu et al. (2008) investigated the synthesis of bis(s-triazole Schiff-base)s and their antitumor activity. This research suggests the applicability of triazole derivatives in cancer treatment (Hu et al., 2008).

Propiedades

IUPAC Name |

3-[(4-bromophenyl)methylsulfinylmethyl]-5-[(4-chlorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19BrClN3OS2/c24-19-10-6-18(7-11-19)15-31(29)16-22-26-27-23(28(22)21-4-2-1-3-5-21)30-14-17-8-12-20(25)13-9-17/h1-13H,14-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCTYWNLENRYFCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=C(C=C3)Cl)CS(=O)CC4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19BrClN3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(7,7-dimethyl-1,1-dioxo-1lambda6,4-thiazepan-4-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2863094.png)

![2-(4-methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)oxy]-N-phenyl-1-benzofuran-3-carboxamide](/img/structure/B2863097.png)

![8-benzyl-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2863103.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[(6-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/structure/B2863105.png)

![4-[4-(2,5-Difluorobenzoyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2863108.png)

![2-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2863110.png)

![Methyl 4-bromo-1H-benzo[D]imidazole-2-carboxylate](/img/structure/B2863112.png)

![5,7-dimethyl-9-(2-methylbenzyl)-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2863113.png)